3-Aminocyclobutane-1-carboxamide hydrochloride

Description

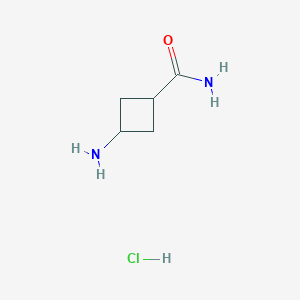

3-Aminocyclobutane-1-carboxamide hydrochloride is a cyclobutane-derived compound featuring an amino group at the 3-position and a carboxamide group at the 1-position, with a hydrochloride counterion. Cyclobutane derivatives are of significant interest in medicinal chemistry due to their conformational rigidity, which can enhance binding affinity and metabolic stability in drug candidates.

Properties

IUPAC Name |

3-aminocyclobutane-1-carboxamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O.ClH/c6-4-1-3(2-4)5(7)8;/h3-4H,1-2,6H2,(H2,7,8);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJOMPRYRWYLYBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1N)C(=O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2031242-41-6, 1955557-29-5 | |

| Record name | 3-aminocyclobutane-1-carboxamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-aminocyclobutane-1-carboxamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-aminocyclobutane-1-carboxamide hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. . The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-Aminocyclobutane-1-carboxamide hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert it to amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the cyclobutane ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield cyclobutanone derivatives, while reduction can produce primary amines.

Scientific Research Applications

3-Aminocyclobutane-1-carboxamide hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-aminocyclobutane-1-carboxamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, it may act as an inhibitor or activator of certain enzymes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 3-aminocyclobutane-1-carboxamide hydrochloride and related cyclobutane derivatives:

Key Observations:

Functional Group Impact: Carboxamide vs. Carboxylic Acid: The carboxamide group (CONH₂) in the target compound likely improves solubility in polar solvents compared to carboxylic acid derivatives (e.g., 1-amino-3-hydroxycyclobutane-1-carboxylic acid hydrochloride). Ketone vs. Amide: The ketone in 3-amino-3-methylcyclobutanone hydrochloride may confer higher electrophilicity, making it more reactive in nucleophilic additions than the carboxamide.

Synthetic Routes: Methyl 1-(methylamino)cyclobutanecarboxylate hydrochloride () is synthesized via ethyl acetate and toluenesulfonate-mediated reactions, suggesting possible parallels for cyclobutane carboxamide derivatization.

Safety Profiles: Cyclopentane analogs like methyl 3-aminocyclopentanecarboxylate hydrochloride exhibit acute oral toxicity (Category 4) and skin irritation. The carboxamide group in the target compound may reduce acidity-related irritation compared to carboxylic acid derivatives.

Biological Activity

3-Aminocyclobutane-1-carboxamide hydrochloride (ACBC-HCl) is a cyclic amine compound with significant potential in medicinal chemistry due to its unique structural features. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The chemical formula of this compound is . The compound features a cyclobutane ring with an amino group and a carboxamide functional group, which enhances its solubility and biological interactions.

| Property | Value |

|---|---|

| Molecular Weight (g/mol) | 119.57 |

| Solubility (pH = 7.4) | High |

| LogD (pH = 7.4) | 0.9 |

| TPSA (Ų) | 68 |

The biological activity of ACBC-HCl is attributed to its ability to interact with various molecular targets:

- Enzyme Binding : ACBC-HCl can bind to specific enzymes, modulating their activity, which may lead to therapeutic effects.

- Receptor Interaction : The compound has potential interactions with receptors involved in signal transduction pathways, influencing cellular responses.

- Alteration of Cellular Processes : It may affect gene expression and protein synthesis, contributing to its biological effects .

Biological Activities

Research indicates that ACBC-HCl exhibits a range of biological activities:

- Antimicrobial Properties : Preliminary studies suggest that ACBC-HCl has potential antimicrobial effects against various pathogens, making it a candidate for further exploration in infectious disease treatment .

- Antitumor Activity : In vitro studies have shown that ACBC-HCl can induce apoptosis in cancer cell lines, such as MDA-MB-231 and Hs 578T, highlighting its potential as an anticancer agent .

- Neuroprotective Effects : Some studies indicate that the compound may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases .

Case Study 1: Antitumor Activity

A study investigating the effects of ACBC-HCl on breast cancer cell lines reported significant apoptosis induction. The concentration causing a five-fold increase in apoptotic signal was determined through fluorescence assays, demonstrating the compound's potential as an anticancer agent.

| Cell Line | IC50 (µM) | Apoptosis Induction (Fold Increase) |

|---|---|---|

| MDA-MB-231 | 15.1 | 5 |

| Hs 578T | 7.24 | 6 |

Case Study 2: Neuroprotective Effects

In a model of neurodegeneration, ACBC-HCl was administered to assess its protective effects on neuronal cells exposed to oxidative stress. Results indicated a significant reduction in cell death compared to control groups, suggesting its potential utility in neuroprotection.

Comparison with Similar Compounds

ACBC-HCl shares structural similarities with other compounds but exhibits unique properties due to its specific functional groups:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 3-Aminocyclobutane-1-carboxylic acid | Cyclobutane ring with carboxylic acid | Lacks amide functionality |

| Cyclobutanone derivatives | Cyclobutane ring with ketone functionality | Different biological activities |

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3-Aminocyclobutane-1-carboxamide hydrochloride, and how can purity be validated?

- Methodology : Synthesis typically involves multi-step reactions, such as cyclization of cyclobutanone derivatives followed by amidation and salt formation. For example, cyclobutanone precursors can react with ammonia or amine sources under controlled conditions, followed by reduction and HCl treatment to form the hydrochloride salt .

- Purity Validation : Use high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy (e.g., H and C-NMR) to confirm chemical identity and purity. Chiral HPLC is critical for resolving stereoisomers if present .

Q. What structural features distinguish this compound from its analogs?

- Key Features : The compound combines a strained cyclobutane ring with an aminomethyl group and a carboxamide moiety. This confers unique steric and electronic properties compared to analogs like 1-(Aminomethyl)-2-methylcyclobutane-1-carboxylic acid hydrochloride, which lacks the carboxamide group .

- Comparative Table :

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 3-Aminocyclobutane-1-carboxamide HCl | Cyclobutane + aminomethyl + carboxamide | Enhanced hydrogen-bonding capacity |

| 1-Aminocyclobutane-1-carboxylic acid | Cyclobutane + carboxylic acid | Antitumor activity |

| 3-Boc-aminomethyl cyclobutanone | Boc-protected amine | Improved synthetic stability |

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Approach :

Replicate studies under standardized conditions (e.g., pH, temperature, solvent systems) to minimize variability .

Comparative assays : Test activity against structurally related analogs (e.g., 1-(Benzylamino)cyclobutane-1-carbonitrile hydrochloride) to identify substituent-specific effects .

Mechanistic studies : Use enzyme inhibition assays or receptor-binding experiments to clarify molecular targets .

Q. What strategies improve the compound’s stability in aqueous solutions for in vitro studies?

- Methodology :

- Salt form optimization : The hydrochloride salt enhances water solubility but may hydrolyze under extreme pH. Use buffered solutions (pH 4–6) for storage .

- Lyophilization : Freeze-drying the compound can extend shelf life while maintaining bioactivity .

Q. How does the cyclobutane ring’s strain influence the compound’s reactivity in nucleophilic substitution reactions?

- Analysis : The ring strain increases reactivity at the aminomethyl group, making it susceptible to nucleophilic attack. For example, in substitution reactions, the amine group can act as a leaving group under acidic conditions. Computational modeling (e.g., DFT calculations) can predict reaction pathways .

Methodological Considerations

Q. What analytical techniques are recommended for characterizing degradation products?

- Tools :

- Mass spectrometry (MS) : Identify degradation fragments via high-resolution MS.

- Thermogravimetric analysis (TGA) : Assess thermal stability .

- X-ray crystallography : Resolve degradation product structures (e.g., cyclobutane ring-opening derivatives) .

Q. How should researchers design dose-response studies to evaluate therapeutic potential?

- Protocol :

In vitro models : Use cell lines expressing target receptors (e.g., neurotransmitter receptors for neuropharmacology studies) .

Dose range : Test concentrations from 1 nM to 100 µM, accounting for solubility limits of the hydrochloride salt.

Controls : Include analogs (e.g., 1-Amino-3,3-dimethylcyclobutane-1-carboxylic acid hydrochloride) to benchmark activity .

Safety and Handling

Q. What safety protocols are critical for handling this compound in the lab?

- Guidelines :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.